N,N'-Bis(3-dimethylaminopropyl)ethanedithioamide
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Overview
Description
N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two dimethylamino groups attached to a propyl chain, which is further connected to an ethanedithioamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide typically involves the reaction of 3-(dimethylamino)propylamine with ethanedithioamide under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 70°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity or stability. Additionally, the ethanedithioamide core can undergo redox reactions, modulating the redox state of the target environment.
Comparison with Similar Compounds
- N,N,N’-Trimethyl-1,3-propanediamine
- N-[3-(Dimethylamino)propyl]methacrylamide
- N-[3-(Dimethylamino)propyl]octadecanamide
Comparison: N(1),N(2)-bis[3-(dimethylamino)propyl]ethanedithioamide is unique due to its ethanedithioamide core, which imparts distinct redox properties compared to similar compounds that may lack this feature. The presence of two dimethylamino groups also enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various applications.
Properties
CAS No. |
62778-13-6 |
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Molecular Formula |
C12H26N4S2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
N,N'-bis[3-(dimethylamino)propyl]ethanedithioamide |
InChI |
InChI=1S/C12H26N4S2/c1-15(2)9-5-7-13-11(17)12(18)14-8-6-10-16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18) |
InChI Key |
OOGWLZNMIJTRFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=S)C(=S)NCCCN(C)C |
Origin of Product |
United States |
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